molecular formula C11H14N2O B8137445 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine

7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8137445
M. Wt: 190.24 g/mol
InChI Key: KQCRJWLPCLHEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C11H14N2O. It is characterized by a pyrrolo[2,3-c]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the pyrrolo[2,3-c]pyridine core . The reaction conditions often involve the use of boron reagents, palladium catalysts, and bases in an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and propyl groups can affect its solubility, stability, and interaction with molecular targets .

Properties

IUPAC Name

7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-4-8-7-13-10-9(8)5-6-12-11(10)14-2/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCRJWLPCLHEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CNC2=C1C=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine
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7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 3
7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine
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7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine

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